3-(1-Aminocyclohexyl)phenol
Description
3-(1-Aminocyclohexyl)phenol is a cyclohexylamine-substituted phenolic compound characterized by a cyclohexyl group bearing an amino moiety at the 1-position, attached to the meta position of a phenol ring. These compounds are typically synthesized via multi-step routes involving Grignard reactions, reductive amination, or hydrogenation, as seen in the preparation of similar aminocyclohexylmethanol derivatives .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(1-aminocyclohexyl)phenol |
InChI |
InChI=1S/C12H17NO/c13-12(7-2-1-3-8-12)10-5-4-6-11(14)9-10/h4-6,9,14H,1-3,7-8,13H2 |
InChI Key |
WNRSESVGPQVYHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
A key patented process involves the reaction of resorcinol (1,3-dihydroxybenzene) with a primary amine such as cyclohexylamine to form 3-(N-substituted amino)phenols, including this compound derivatives. The general reaction steps are:
- React resorcinol with cyclohexylamine under nitrogen atmosphere at elevated temperatures (approx. 140–150 °C) for 10–20 hours.
- Control the conversion to about 50 mol% or higher, while minimizing by-products such as N,N'-disubstituted m-phenylenediamines (<2 mol%).
- Remove unreacted amine and amine salts by thermal decomposition and distillation.
- Extract the product using organic solvents like toluene or chlorobenzene.
- Purify by aqueous alkaline extraction and acidification to recover unreacted resorcinol and isolate the desired aminophenol.
Reaction Parameters and Yields
| Parameter | Value/Range |
|---|---|
| Molar ratio (alkyl halide:resorcinol) | 0.8 to 1.5 (preferably 0.9 to 1.2) |
| Reaction temperature | 50 to 150 °C (typically ~140–150 °C) |
| Reaction time | 2 to 40 hours (commonly 10–20 hours) |
| Solvent | Hydrocarbon solvents (e.g., toluene, chlorobenzene) |
| Purity of product (HPLC) | ~99% by weight |
| Yield | Up to 94% (depending on amine and conditions) |
Notes on Side Reactions and Purification
- Avoid alkalis or solvents during the amination step to prevent secondary ortho-alkylation, which reduces purity and yield.
- Removal of residual alkyl halides after reaction is important to inhibit by-product formation such as 3-alkoxy-N,N-disubstituted anilines.
- Recovery of unreacted resorcinol is feasible via acid-base extraction and distillation, improving process economy.
Method 2: Dehydrogenation of 3-Aminocyclohexenones
Synthetic Route
An alternative and environmentally friendlier method involves preparing 3-aminophenols by catalytic dehydrogenation of 3-aminocyclohexenones, which can be synthesized from aliphatic starting materials. The key steps include:
- Synthesis of 3-aminocyclohexenones from cyclohexanediones and amines (e.g., cyclohexylamine).
- Catalytic dehydrogenation of these intermediates at elevated temperatures (150–300 °C) in the liquid phase.
- Use of supported metal catalysts such as palladium on activated carbon.
- Removal of solvent (e.g., methanol) and isolation of 3-aminophenol products by crystallization.
Reaction Conditions and Catalysts
| Parameter | Value/Range |
|---|---|
| Temperature | 150 to 220 °C (up to 300 °C possible) |
| Pressure | Up to 20 atmospheres (often atmospheric pressure) |
| Catalyst | Pd on activated carbon (0.1 g Pd/0.9 g carbon) |
| Solvent | Methanol or glycols (triethylene glycol diethyl ether) |
| Reaction time | 1 to 16 hours depending on substrate |
| Product purification | Crystallization from diethyl ether or petroleum ether |
Representative Data from Literature
| Example | Starting Material (3-aminocyclohexenone) | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 1 | Cyclohexanedione derivative + cyclohexylamine | Methanol | 5 | 66 | 42-44 (bp 117-120 °C) |
| 2 | Similar substrate | Methanol | 1 | 94 | 163 |
| 3 | Other substituted aminocyclohexenone | Methanol | 6 | 65 | 158 |
Comparative Analysis of Methods
| Feature | Amination of Resorcinol with Cyclohexylamine | Dehydrogenation of 3-Aminocyclohexenones |
|---|---|---|
| Starting materials | Resorcinol and cyclohexylamine | Cyclohexanediones and amines |
| Reaction conditions | Moderate temperature (140–150 °C), no alkali or solvent preferred | High temperature (150–220 °C), supported Pd catalyst |
| Purity of product | ~99% by HPLC | High purity, crystallizable |
| Yield | Up to 94% | 65–94% depending on substrate |
| Environmental considerations | Requires removal of amine salts and alkyl halides | Avoids nitration and sulfonation steps, greener |
| Scalability | Industrially feasible | Suitable for scale-up with catalyst recycling |
Chemical Reactions Analysis
Types of Reactions: 3-(1-Aminocyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates it towards electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Various reducing agents, including sodium borohydride.
Substitution: Halogens (Cl2, Br2) for halogenation; nitric acid for nitration.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
3-(1-Aminocyclohexyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Aminocyclohexyl)phenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Interferes with bacterial cell wall synthesis, DNA replication, and enzyme production.
Antioxidant Activity: Acts as a free radical scavenger and metal chelator, protecting cells from oxidative damage.
Anti-inflammatory Activity: Modulates cell signaling pathways and gene expression to reduce inflammation.
Comparison with Similar Compounds
3-(1-(Ethylamino)cyclohexyl)phenol (3-HO-PCE)
- Structure: Ethylamino substituent on the cyclohexyl ring (SMILES: Oc1cccc(C2(NCC)CCCCC2)c1) .
- Key Differences: The ethyl group on the amino moiety introduces steric and electronic variations compared to the unsubstituted amino group in 3-(1-aminocyclohexyl)phenol. This may influence receptor binding affinity and metabolic stability.
- Pharmacological Relevance : 3-HO-PCE is associated with opioid receptor activity, as inferred from its structural similarity to DAMGO, a reference opioid agonist .
Cyclohexylphenol Derivatives (e.g., CP 47,497)
- Structure: Substitutions at the 5-position of the phenol ring (e.g., 5-(1,1-dimethylheptyl) group) and hydroxylated cyclohexyl groups .
- Biological Activity: Such derivatives are linked to cannabinoid receptor modulation, suggesting divergent pharmacological targets relative to aminocyclohexylphenols .
3-(Diethylamino)phenol
- Structure: Diethylamino group directly attached to the phenol ring (C₁₀H₁₅NO) .
- Key Differences: The absence of a cyclohexyl ring reduces steric bulk, while the diethylamino group alters hydrogen-bonding capabilities. Crystallographic studies show O–H⋯O interactions in the solid state, contrasting with the intramolecular hydrogen bonds possible in cyclohexylamine derivatives .
Aminocyclohexylmethanol Derivatives
- Structure: Derivatives such as (1-aminocyclohexyl)methanol hydrochloride and sulfate salts .
- Key Differences: These compounds lack the phenolic hydroxyl group, reducing acidity and hydrogen-bond donor capacity. Their synthesis via hydrogenation of nitro precursors (e.g., (1-nitrocyclohexyl)methanol) differs from the reductive amination routes used for phenolic analogs .
Data Table: Structural and Functional Comparison
Key Research Findings
- Synthetic Challenges: Cyclohexylamine derivatives often require precise control of stereochemistry and protecting groups, as seen in the synthesis of 3-[3-(phenalkylamino)cyclohexyl]phenols .
- Biological Significance: Substitutions on the cyclohexyl ring (e.g., ethylamino vs. unsubstituted amino) correlate with receptor selectivity. For example, 3-HO-PCE's ethyl group may enhance μ-opioid receptor binding compared to the parent compound .
- Physicochemical Properties: The cyclohexyl group in this compound likely increases hydrophobicity relative to simpler aromatic amines, impacting solubility and bioavailability .
Q & A
Q. What are the established synthetic routes for 3-(1-Aminocyclohexyl)phenol, and what critical reaction conditions must be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Grignard reactions (e.g., using 3-MeOC₆H₄MgBr in Et₂O) to construct the cyclohexylphenol backbone .
- Reductive amination with primary amines using NaBH(OAc)₃ in methanol to introduce the aminocyclohexyl moiety .
- Deprotection steps (e.g., BBr₃ in CH₂Cl₂ for demethylation) to yield the final phenol group . Critical optimization points include temperature control during LiAlH₄ reductions (5°C to reflux conditions) to prevent side reactions and the use of anhydrous solvents (THF, MeOH) to enhance yield .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Structural validation employs:
- X-ray crystallography to resolve bond angles and hydrogen-bonding networks, as demonstrated in analogous compounds like 3-(diethylamino)phenol (orthorhombic crystal system, Pbca space group) .
- Spectroscopic techniques :
- IR spectroscopy to confirm functional groups (e.g., hydroxyl and amine stretches) .
- Mass spectrometry (ESI+) for molecular ion verification (e.g., m/z 130 [M+H]+ for intermediates) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer: Standard assays include:
- Receptor-binding studies using radiolabeled ligands (e.g., DAMGO as a reference opioid receptor ligand) to quantify affinity .
- Enzyme-linked assays (e.g., Folin phenol reagent for protein quantification) to assess interactions with biomolecules .
- Cell viability assays (MTT or resazurin-based) for cytotoxicity profiling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound derivatives?
Methodological Answer: SAR strategies involve:
- Systematic substitution : Modifying the cyclohexyl group (e.g., hydroxylation, alkylation) and comparing bioactivity trends .
- In silico docking (AutoDock Vina, Schrödinger Suite) to map interactions with target receptors (e.g., opioid receptors) .
- Free-Wilson analysis to quantify contributions of substituents to activity .
Q. What computational strategies are employed to predict the binding affinity of this compound with target receptors?
Methodological Answer: Advanced approaches include:
- Molecular dynamics (MD) simulations (GROMACS/AMBER) to study ligand-receptor stability over time .
- Quantum mechanics/molecular mechanics (QM/MM) to model electron-density changes at binding sites .
- Pharmacophore modeling (MOE, Phase) to identify critical interaction motifs .
Q. How can conflicting biological activity data between assay formats be systematically resolved?
Methodological Answer: Contradictions are addressed via:
- Triplicate validation with independent replicates to rule out technical variability .
- Assay cross-referencing : Compare results across formats (e.g., radioligand binding vs. functional cAMP assays) .
- Meta-analysis of SEM ranges (e.g., ±SEM in triplicate experiments) to identify outliers .
Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?
Methodological Answer: Purification challenges are mitigated by:
- Flash chromatography with gradient elution (e.g., EtOAc/hexane) to separate polar intermediates .
- Recrystallization in ethanol/chloroform mixtures to enhance purity .
- HPLC-MS for real-time monitoring of fractions .
Q. How does stereochemical configuration influence the biological activity of this compound derivatives?
Methodological Answer: Stereochemical impact is assessed via:
- Chiral resolution (e.g., (1S,3S)-3-Aminocyclopentanol hydrochloride synthesis) using chiral catalysts or HPLC .
- Comparative bioassays of enantiomers to identify active configurations (e.g., trans-3-Amino-cyclohexanol vs. cis derivatives) .
- Circular dichroism (CD) to correlate optical activity with receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
